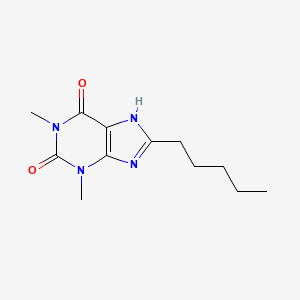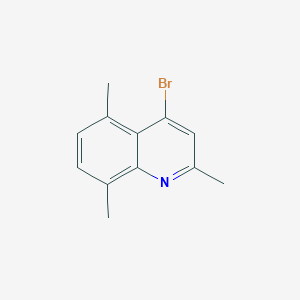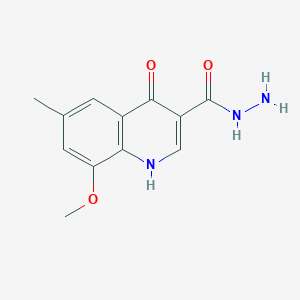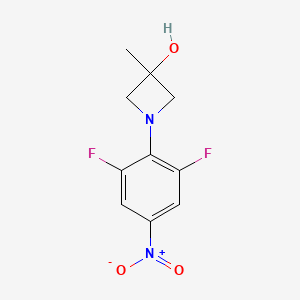![molecular formula C16H16N2O B11866340 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol CAS No. 62705-93-5](/img/structure/B11866340.png)
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with a phenyl derivative under specific conditions. One common method involves the use of sodium methoxide as a reagent, leading to the formation of the desired product through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as in chloroform (CHCl3) for halogenation reactions .
Major Products Formed
Major products formed from these reactions include halogenated derivatives, such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as PI3Kα, which plays a role in cell proliferation and survival . The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar imidazopyridine structure and exhibits comparable biological activities, including antimicrobial properties.
[(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride:
Uniqueness
2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
62705-93-5 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C16H16N2O/c1-12-3-2-9-18-11-15(17-16(12)18)14-6-4-13(5-7-14)8-10-19/h2-7,9,11,19H,8,10H2,1H3 |
InChI-Schlüssel |
OEFLWSACNVSYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)


![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)


![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)
![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)


